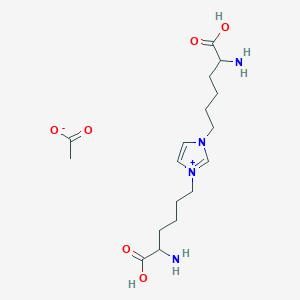
4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene
Übersicht
Beschreibung
4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene is a chemical compound with the molecular formula C9H7BrFNO . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .
Molecular Structure Analysis
The 4-bromo-1-fluoro-2-(2-isocyanatoethyl)benzene molecule contains a total of 20 bond(s). There are 13 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, similar compounds like 4-Bromofluorobenzene are known to be standard substrates for cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Radiosynthesis Applications : A study by Namolingam et al. (2001) discusses the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, which is relevant to the synthesis of 4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene. This preparation is part of a broader exploration into creating new bifunctional labelling agents, crucial for imaging and diagnostic purposes in medicine (Namolingam et al., 2001).
Synthesis of Halobenzo[b]thiophenes : Mikami et al. (2019) describe the synthesis of various halogenated benzo[b]thiophenes, starting from dihalo analogues, which is relevant to the study of compounds like this compound. This research provides insights into the preparation of complex halogenated organic compounds (Mikami et al., 2019).
Fluorination of Dibromovinylbenzene Derivatives : Zhao et al. (2016) report on the fluorination of 1-(2,2-dibromovinyl)benzene derivatives, leading to the synthesis of compounds like (Z)-1-(2-bromo-1-fluorovinyl)benzenes. This study is pertinent to understanding the chemical processes involved in manipulating compounds similar to this compound (Zhao et al., 2016).
Sonolysis of Halobenzenes : Research by Drijvers et al. (2000) on the sonolysis of monohalogenated benzenes, including bromo- and fluorobenzene, offers insights into the degradation mechanisms of halogenated benzenes, which is relevant to the environmental and chemical stability of compounds like this compound (Drijvers et al., 2000).
Synthesis and Fluorescence Properties : A study by Liang Zuo-qi (2015) on the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene provides insights into the photoluminescence properties of bromo-substituted benzene derivatives, which could be extrapolated to similar compounds like this compound (Liang Zuo-qi, 2015).
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-1-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBICGUUADFYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)







